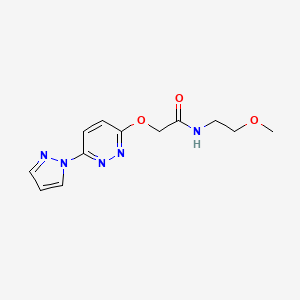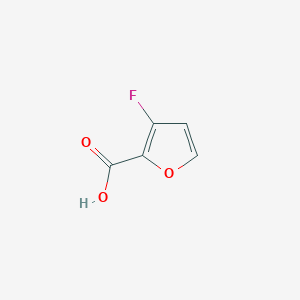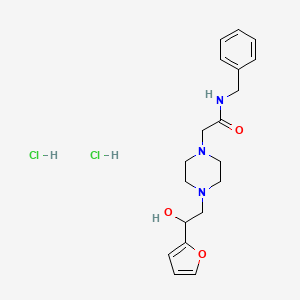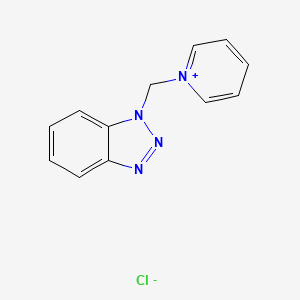![molecular formula C19H25N5O B2454377 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea CAS No. 2097919-58-7](/img/structure/B2454377.png)
3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a urea moiety attached to a dimethylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Attachment of the Urea Moiety: The final step involves the reaction of the quinazoline derivative with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: It may have applications in the development of new materials or as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives with similar structures may include compounds like gefitinib and erlotinib, which are known for their anticancer properties.
Urea Derivatives: Compounds with urea moieties, such as sorafenib and regorafenib, which are also used in cancer therapy.
Uniqueness
3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for interactions with a wide range of biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-12-5-6-15(9-13(12)2)21-19(25)22-16-7-8-17-14(10-16)11-20-18(23-17)24(3)4/h5-6,9,11,16H,7-8,10H2,1-4H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGJJRZDCOXNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCC3=NC(=NC=C3C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Cyclopropyl-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2454299.png)





![4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile](/img/structure/B2454308.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2454309.png)

![N-(2,5-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2454311.png)

![1-(4-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2454313.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2454314.png)
![1-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2454316.png)
